molecular formula C16H22N2O4 B14849385 1-O-benzyl 2-O-methyl 4-(methylamino)piperidine-1,2-dicarboxylate

1-O-benzyl 2-O-methyl 4-(methylamino)piperidine-1,2-dicarboxylate

Cat. No.: B14849385
M. Wt: 306.36 g/mol
InChI Key: BGXMDTSDUZOVKO-UHFFFAOYSA-N
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Description

1-O-benzyl 2-O-methyl 4-(methylamino)piperidine-1,2-dicarboxylate is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a methyl group, and a methylamino group attached to a piperidine ring, along with two carboxylate groups.

Preparation Methods

The synthesis of 1-O-benzyl 2-O-methyl 4-(methylamino)piperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The benzyl, methyl, and methylamino groups are introduced through substitution reactions using suitable reagents.

    Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-O-benzyl 2-O-methyl 4-(methylamino)piperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The benzyl, methyl, and methylamino groups can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The carboxylate groups can undergo hydrolysis to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-O-benzyl 2-O-methyl 4-(methylamino)piperidine-1,2-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including its interactions with enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-methyl 4-(methylamino)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The benzyl and methylamino groups may interact with enzymes or receptors, modulating their activity. The carboxylate groups can form hydrogen bonds with target molecules, enhancing binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-O-benzyl 2-O-methyl 4-(methylamino)piperidine-1,2-dicarboxylate can be compared with other piperidine derivatives, such as:

    1-Benzyl-4-(methylamino)piperidine: Similar structure but lacks the carboxylate groups, leading to different chemical properties and biological activities.

    1-Methyl-4-(methylamino)piperidine: Lacks the benzyl and carboxylate groups, resulting in distinct reactivity and applications.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of piperidine, with different functional groups and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl 4-(methylamino)piperidine-1,2-dicarboxylate

InChI

InChI=1S/C16H22N2O4/c1-17-13-8-9-18(14(10-13)15(19)21-2)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14,17H,8-11H2,1-2H3

InChI Key

BGXMDTSDUZOVKO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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